Dextrorphan-d3

Description

The exact mass of the compound CID 12116690 is 260.196794595 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

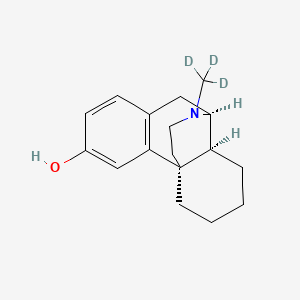

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQUASYNZVUNQP-PGDUQUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269335 | |

| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524713-57-3 | |

| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524713-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Application of Dextrorphan-d3 in Research

Audience: Researchers, scientists, and drug development professionals.

Core Concept: The Role of Dextrorphan-d3 as an Internal Standard

This compound is a stable isotope-labeled (SIL) form of Dextrorphan (B195859), where three hydrogen atoms have been replaced with deuterium (B1214612).[1][2] In the realm of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies, this compound serves as an ideal internal standard (IS) for the quantitative analysis of Dextrorphan and its precursor, Dextromethorphan (B48470), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][4]

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest (in this case, Dextrorphan) but has a different mass due to the deuterium atoms.[5][6] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5] Because this compound has nearly identical physicochemical properties to Dextrorphan, it behaves similarly during sample preparation, chromatography, and ionization.[5][7] This co-elution and similar behavior are crucial for correcting variations that can occur during the analytical process, such as inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in injection volume.[7][8] The use of a SIL-IS like this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods.[5]

Dextromethorphan is a commonly used cough suppressant that is metabolized in the liver to Dextrorphan.[9] The study of this metabolic process is important for understanding drug efficacy, potential drug-drug interactions, and phenotyping individuals based on their metabolic rate, which is largely governed by the CYP2D6 enzyme.[10][11] Accurate quantification of both Dextromethorphan and Dextrorphan is therefore essential, and this compound is a critical tool in achieving this.

Data Presentation: Quantitative Parameters for LC-MS/MS Analysis

The following table summarizes key quantitative data for the analysis of Dextrorphan using this compound as an internal standard, compiled from various research applications.

| Analyte/Internal Standard | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) |

| Dextrorphan | 1.28[12], 3.85[13] | 258[14] | 133[14] | - | - |

| This compound | 3.79[13] | - | - | - | - |

| Dextromethorphan | 2.9[14], 7.24[13], 1.80[12] | 272[14] | 215[14] | - | - |

| Dextromethorphan-d3 | 7.21[13] | - | - | - | - |

Note: Specific values for collision energy and cone voltage are instrument-dependent and often optimized during method development. The retention times can vary significantly based on the chromatographic conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound.

1. Sample Preparation from Biological Matrices (Plasma/Urine)

This protocol outlines a common procedure for extracting Dextrorphan from plasma or urine prior to LC-MS/MS analysis.

-

Objective: To isolate Dextrorphan and this compound from complex biological matrices.

-

Method 1: Solid-Phase Extraction (SPE) [9]

-

To 180 µL of plasma or urine sample, add 10 µL of the this compound internal standard working solution (concentration will be dependent on the expected analyte concentration range).

-

Vortex the sample for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex again.

-

Condition a SOLA CX SPE cartridge with methanol (B129727) followed by water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Method 2: Liquid-Liquid Extraction (LLE) [14][15]

-

To a 200 µL aliquot of plasma, add the this compound internal standard.[14]

-

Add 20 µL of 4% (v/v) ammonium hydroxide to basify the sample.[14]

-

Add 1 mL of an organic extraction solvent (e.g., n-butyl chloride).[14]

-

Vortex vigorously for several minutes to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol describes a typical LC-MS/MS method for the simultaneous quantification of Dextrorphan and its internal standard this compound.

-

Objective: To chromatographically separate and quantify Dextrorphan using this compound for normalization.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Thermo Scientific Accucore C18, 50 x 2.1 mm).[9]

-

Mobile Phase A: 0.1% formic acid in water.[12]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

-

Gradient: A gradient elution is typically used to achieve good separation. For example, starting with a low percentage of mobile phase B, which is gradually increased over the run.[12]

-

-

Mass Spectrometry Conditions:

-

Data Analysis:

-

Quantify Dextrorphan concentrations by calculating the peak area ratio of the analyte to the internal standard (Dextrorphan/Dextrorphan-d3).[5]

-

Generate a calibration curve using known concentrations of Dextrorphan spiked into a blank matrix.

-

Determine the concentration of Dextrorphan in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Dextromethorphan Metabolism Pathway

Caption: Metabolic pathways of Dextromethorphan.

Bioanalytical Workflow Using this compound

Caption: Workflow for bioanalysis with an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Acanthus Research [acanthusresearch.com]

- 3. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1217978-17-0 [sigmaaldrich.com]

- 4. A clinical pharmacokinetic drug-drug interaction study between dextromethorphan and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. benchchem.com [benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. LC-MS/MS analysis of dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis for Dextrorphan-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of bioanalytical and pharmaceutical research, the reliability of quantitative data is paramount. Deuterated internal standards, such as Dextrorphan-d3, are critical tools in mass spectrometry-based quantification, offering a way to correct for variability during sample preparation and analysis.[1] The Certificate of Analysis (CoA) is the key document that guarantees the quality and suitability of these standards.[2][3] This technical guide provides an in-depth explanation of a typical Certificate of Analysis for this compound, detailing the essential quality control tests, their underlying methodologies, and the interpretation of the resulting data.

A Certificate of Analysis (CoA) is a formal document from a quality assurance department that confirms a product meets its predetermined specifications and quality standards.[4][5] For a deuterated internal standard like this compound, the CoA provides crucial information about its identity, purity (both chemical and isotopic), and concentration.[3][6] This ensures the integrity of the standard and, consequently, the accuracy of the experimental results.

Core Components of a this compound Certificate of Analysis

A comprehensive CoA for this compound will typically present data from a suite of analytical tests. The following sections break down these components, presenting the data in a structured format and explaining the experimental protocols.

Identification

The first step in the analysis is to confirm that the material is indeed this compound. This is typically achieved using a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Identification

| Test | Method | Specification | Result |

| Mass Spectrum | ESI-MS | Conforms to the expected mass-to-charge ratio ([M+H]⁺) for C₁₇H₂₀D₃NO. | Conforms |

| ¹H-NMR Spectrum | ¹H-NMR | The spectrum is consistent with the chemical structure of this compound. | Conforms |

Experimental Protocols: Identification

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: A solution of this compound is infused into an electrospray ionization (ESI) source coupled to a mass spectrometer. The instrument is operated in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is measured. For this compound (C₁₇H₂₀D₃NO), the expected monoisotopic mass is approximately 260.2 g/mol .[7] The observed m/z should align with this theoretical value.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and the position of the deuterium (B1214612) labels.

-

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) and placed in a high-field NMR spectrometer. A proton (¹H) NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed peaks are compared to a reference spectrum of non-deuterated Dextrorphan (B195859) or to theoretical predictions. The absence or significant reduction of the signal corresponding to the methyl group protons confirms the deuteration at the intended position.[8]

-

Mandatory Visualization: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Purity

Purity assessment is multifaceted and includes the determination of both chemical and isotopic purity.

Data Presentation: Purity

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | LC-MS/MS | ≥ 98% Deuterium Incorporation | 99.2% |

| Isotopic Distribution | LC-MS/MS | d₀ ≤ 0.5%, d₁ ≤ 1.0%, d₂ ≤ 2.0% | d₀=0.1%, d₁=0.5%, d₂=1.2% |

Experimental Protocols: Purity

-

High-Performance Liquid Chromatography (HPLC) for Chemical Purity:

-

Objective: To separate and quantify any non-deuterated or other chemical impurities.

-

Methodology: A solution of this compound is injected into an HPLC system equipped with a reverse-phase C18 column.[9][10] A mobile phase, typically a mixture of acetonitrile (B52724) and a buffered aqueous solution, is used to elute the compounds.[11] Detection is commonly performed using a UV detector at a wavelength where Dextrorphan has significant absorbance (e.g., 280 nm).[9] The peak area of this compound is compared to the total area of all detected peaks to calculate the chemical purity as a percentage.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Distribution:

-

Objective: To determine the percentage of deuterium incorporation and the distribution of different isotopologues (d₀, d₁, d₂, etc.).

-

Methodology: The sample is introduced into an LC-MS/MS system. The mass spectrometer is set to monitor the mass-to-charge ratios of this compound and its potential lower isotopologues (e.g., d₀, d₁, d₂).[12][13] By comparing the peak areas of the different isotopologues, the isotopic purity and distribution can be accurately determined. A sufficient mass shift between the deuterated standard and the analyte is crucial to prevent cross-talk.[1]

-

Mandatory Visualization: Workflow for Purity Analysis

Caption: Workflow for chemical and isotopic purity analysis of this compound.

Concentration (for solutions)

For this compound supplied as a certified solution, the concentration is a critical parameter.

Data Presentation: Concentration

| Test | Method | Specification | Result |

| Concentration | qNMR or LC-MS/MS with certified reference material | 1.00 mg/mL ± 0.05 mg/mL | 1.02 mg/mL |

Experimental Protocols: Concentration

-

Quantitative NMR (qNMR):

-

Objective: To accurately determine the concentration of this compound in a solution without the need for a matching reference standard.

-

Methodology: A known amount of an internal calibration standard with a certified purity is added to a precise volume of the this compound solution. A ¹H-NMR spectrum is acquired under quantitative conditions (ensuring full relaxation of all signals). The concentration of this compound is calculated by comparing the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal calibration standard.[14]

-

-

LC-MS/MS with a Certified Reference Material (CRM):

-

Objective: To determine the concentration by comparing the instrument response to that of a CRM.

-

Methodology: A calibration curve is constructed by analyzing a series of dilutions of a certified reference material of Dextrorphan. The this compound solution is then analyzed, and its concentration is determined by interpolating its response on the calibration curve.[15]

-

Mandatory Visualization: qNMR Concentration Determination Principle

Caption: Principle of concentration determination by quantitative NMR (qNMR).

Conclusion

The Certificate of Analysis for this compound is a testament to the rigorous quality control measures undertaken to ensure its suitability as an internal standard. For researchers in drug development and other scientific fields, a thorough understanding of the CoA is not just a matter of compliance but a prerequisite for generating reliable and reproducible data. By carefully examining the data presented for identity, purity, and concentration, and by understanding the methodologies behind these tests, scientists can confidently incorporate this compound into their quantitative workflows, thereby enhancing the accuracy and integrity of their research.

References

- 1. hmdb.ca [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1217978-17-0 [sigmaaldrich.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. High-performance liquid chromatography determination of dextromethorphan and dextrorphan for oxidation phenotyping by fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. almacgroup.com [almacgroup.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Isotopic Purity of Dextrorphan-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Dextrorphan-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Dextromethorphan. The following sections detail the synthetic pathway, experimental protocols, and analytical data supporting the production of high-purity this compound.

Synthetic Pathway

The synthesis of N-CD3-Dextrorphan (this compound) is achieved through a multi-step process starting from Dextromethorphan. The key steps involve the N-demethylation of Dextromethorphan to yield N-desmethyl-Dextromethorphan, followed by N-methylation using a deuterated reagent (iodomethane-d3) to introduce the deuterium (B1214612) labels. The resulting N-CD3-Dextromethorphan is then O-demethylated to produce the final product, N-CD3-Dextrorphan.[1][2]

Caption: Synthetic pathway for this compound from Dextromethorphan.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and purification of deuterated Dextromethorphan derivatives.[1][2]

N-demethylation of Dextromethorphan

-

Reaction Setup: Dextromethorphan hydrobromide monohydrate is dissolved in a biphasic system of chloroform (B151607) and aqueous sodium hydroxide (B78521) solution.

-

Formation of Trichloroethyl Carbamate (B1207046): The organic layer is separated, dried, and evaporated. The resulting oil is refluxed with 2,2,2-trichloroethyl chloroformate in toluene.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification: The crude trichloroethyl carbamate derivative is purified by column chromatography to achieve high purity (>99% by HPLC).[1]

-

Removal of Protecting Group: The trichloroethoxycarbonyl group is removed by treatment with zinc in acetic acid to yield the zinc tetraacetate salt of N-desmethyl-Dextromethorphan.

-

Isolation of Free Base: The free base, N-desmethyl-Dextromethorphan, is obtained by treating the zinc salt with sodium hydroxide.[1]

N-methylation with Iodomethane-d3

-

Reaction Conditions: N-desmethyl-Dextromethorphan is methylated using iodomethane-d3. Various conditions can be employed, with the use of sodium hydride (NaH) in a dipolar aprotic solvent like tetrahydrofuran (B95107) (THF) being an effective method.[1]

-

Monitoring: The conversion is monitored to ensure completion of the reaction.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude N-CD3-Dextromethorphan, which can be further purified if necessary.

O-demethylation to N-CD3-Dextrorphan

-

Reagent: Hydrogen bromide (HBr) is a common and effective reagent for the O-demethylation of N-CD3-Dextromethorphan.[1]

-

Procedure: The N-CD3-Dextromethorphan is treated with HBr, leading to the cleavage of the methyl ether and formation of the corresponding phenol, N-CD3-Dextrorphan.

-

Isolation: The final product, this compound, is isolated and purified.

Isotopic Purity and Quality Control

The isotopic purity of the synthesized this compound is critical for its use as an internal standard. A combination of analytical techniques is employed to determine the chemical purity and isotopic enrichment.

Caption: Quality control workflow for this compound analysis.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound and intermediates.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the assessment of both chemical purity and isotopic enrichment by analyzing the molecular ion peaks.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the quantification of isotopic enrichment by comparing the integrals of relevant proton signals.[1][2][3]

-

Fast Atom Bombardment (FAB) Mass Spectrometry: Can also be used to determine the isotopic composition of the synthesized molecule.[2]

Data Presentation

The following tables summarize the quantitative data regarding the purity and isotopic enrichment of synthesized deuterated dextrorphan (B195859) derivatives.

Table 1: Purity of N-CD3-Dextromethorphan

| Analytical Method | Purity |

| HPLC | >99% |

| GC-MS | 97-98% |

Data sourced from Bölcskei et al., 2008.[1][2]

Table 2: Isotopic Enrichment of N-CD3-Dextromethorphan and N-CD3-Dextrorphan

| Compound | Analytical Method | Isotopic Enrichment | Contamination (N-CH3) |

| N-CD3-Dextromethorphan | MS | 97-98% | ~2-3% |

| N-CD3-Dextromethorphan | NMR | >95% | <5% |

| N-CD3-Dextrorphan | NMR | >95% | <5% |

Data sourced from Bölcskei et al., 2008.[1][2]

Conclusion

The synthesis of this compound via N-demethylation of Dextromethorphan, followed by deuterated N-methylation and subsequent O-demethylation, is a well-established and effective method. Rigorous purification and comprehensive analytical characterization using HPLC, GC-MS, and NMR are essential to ensure high chemical purity and isotopic enrichment, making it a suitable internal standard for demanding analytical applications in drug metabolism and pharmacokinetic research.

References

In-Depth Technical Guide to Dextrorphan-d3 Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Dextrorphan-d3, a deuterated analog of Dextrorphan. The information is intended to support researchers and professionals in ensuring the integrity and reliability of this analytical standard in experimental settings.

Overview of this compound

This compound is the deuterated form of Dextrorphan, the primary active metabolite of the widely used cough suppressant, Dextromethorphan (B48470). In research, this compound is commonly used as an internal standard for the quantification of Dextrorphan in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[1] The deuterium (B1214612) labeling provides a distinct mass signature, allowing for accurate differentiation from the endogenous analyte.

Dextrorphan itself is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor, contributing to its neuroactive properties.[2]

Storage and Handling Guidelines

Proper storage and handling are critical to maintain the chemical integrity and purity of this compound. The following guidelines are based on manufacturer recommendations and general best practices for analytical standards.

Long-Term Storage: For long-term stability, this compound should be stored at -20°C .[1][3] When stored under these conditions, the neat solid has been reported to be stable for at least eight years.[1] If supplied in a solution, such as methanol, a stability of at least three years has been noted.[4]

Shipping and Short-Term Storage: this compound is typically shipped at room temperature in the continental US.[1] For short-term storage, refrigeration at 2-8°C is also an acceptable condition.[5][6]

General Handling:

-

Protection from Light: While specific photostability data for this compound is limited, it is good practice to store the compound in amber vials or otherwise protected from light to prevent potential photodegradation.[7]

-

Sealed Containers: To prevent evaporation of solvents (if in solution) and potential contamination, always keep the compound in tightly sealed containers.[8] For solid forms, this also protects against moisture.[9]

-

Inert Atmosphere: While not always necessary, for utmost stability, especially if the compound is sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered.

-

Temperature Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.[9]

-

Avoid Repeated Freeze-Thaw Cycles: For solutions, it is advisable to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Summary of Storage Recommendations

| Condition | Temperature | Duration | Form | Reference |

| Long-Term Storage | -20°C | ≥ 8 years | Neat Solid | [1] |

| Long-Term Storage | -20°C | ≥ 3 years | In Solution | [4] |

| Short-Term Storage | 2-8°C | As needed | Solid/Solution | [5][6] |

| Shipping | Room Temperature | As required | Solid/Solution | [1] |

Chemical Stability Profile

The following table summarizes the stability of Dextromethorphan under various stress conditions, which can be used as a proxy to infer the stability of this compound.

Forced Degradation Data for Dextromethorphan Hydrobromide

| Stress Condition | Reagent/Parameters | Duration | % Recovery | Degradation Products | Reference |

| Acid Hydrolysis | 1 N HCl | 4 hours | 66.34% | No degradant peak observed | |

| Alkaline Hydrolysis | 1 N NaOH | 4 hours | 96.01% | One degradation peak observed | |

| Neutral Hydrolysis | Distilled Water | 4 hours | 94.51% | No degradant peak observed | |

| Oxidative Degradation | 6% H₂O₂ | 4 hours | 86.53% | No degradant peak observed | |

| Thermal Degradation | 80°C (Dry Heat) | 4 hours | 91.91% | No degradant peak observed | |

| Photolytic Degradation | UV light (NLT 200 watt hr/m²) | - | 47.45% | No degradant peak observed |

Note: The absence of observed degradant peaks in some conditions may be specific to the analytical method used (HPTLC) and does not preclude the formation of degradation products.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from published studies on Dextromethorphan. These protocols are intended to serve as a starting point and may require optimization based on the specific analytical techniques employed.

General Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solution: For each stress condition, use an appropriate volume of the stock solution.

Forced Degradation Protocols

-

To 1 mL of the this compound stock solution, add 1 mL of 1 N Hydrochloric acid.

-

Keep the solution at room temperature for 4 hours.

-

After the incubation period, neutralize the solution with an appropriate amount of 1 N Sodium Hydroxide.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

-

To 1 mL of the this compound stock solution, add 1 mL of 1 N Sodium Hydroxide.

-

Keep the solution at room temperature for 4 hours.

-

After the incubation period, neutralize the solution with an appropriate amount of 1 N Hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

-

To 1 mL of the this compound stock solution, add 1 mL of distilled water.

-

Keep the solution at room temperature for 4 hours.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

-

To 1 mL of the this compound stock solution, add 1 mL of 6% Hydrogen Peroxide.

-

Keep the solution at room temperature for 4 hours.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

-

Place the solid this compound powder in an oven maintained at 80°C for 4 hours.

-

After the exposure period, allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a suitable concentration for analysis.

-

Expose the solid this compound powder to UV light providing an illumination of not less than 200 watt-hours per square meter.

-

A parallel sample should be kept in the dark as a control.

-

After exposure, dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a suitable concentration for analysis.

Analytical Methodology (Example: UPLC)

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the analysis of this compound and its potential degradation products.

-

Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 10mM Ammonium bicarbonate in water

-

Mobile Phase B: Acetonitrile/Methanol

-

Gradient Elution: A gradient program should be developed to ensure separation of the parent compound from any degradation products.

-

Flow Rate: 0.3 mL/min

-

Detection: Photodiode Array (PDA) detector at 225 nm.

-

Injection Volume: 1-5 µL

This method is compatible with mass spectrometry (LC-MS) for the identification of unknown impurities.

Signaling Pathways and Experimental Workflows

Dextrorphan Signaling Pathways

Dextrorphan primarily exerts its effects through interaction with the NMDA and Sigma-1 receptors. The following diagrams illustrate these pathways.

References

- 1. Deuteration may reduce the efficacy of dextromethorphan in treating agitation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Dextromethorphan EP Impurity B D3 | 524713-57-3 | SynZeal [synzeal.com]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound Tartrate Salt | LGC Standards [lgcstandards.com]

- 7. academic.oup.com [academic.oup.com]

- 8. SAL0114: a novel deuterated dextromethorphan-bupropion combination with improved antidepressant efficacy and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

The Critical Role of Dextrorphan-d3 in Advancing Dextromethorphan Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of dextrorphan-d3 (B59725) in the study of dextromethorphan (B48470) metabolism. Dextromethorphan, a widely used antitussive, undergoes extensive metabolism primarily to dextrorphan (B195859), a process of significant interest in pharmacokinetics, pharmacogenetics, and drug-drug interaction studies. The use of a stable isotope-labeled internal standard, specifically this compound, is paramount for achieving the accuracy and precision required in bioanalytical methods. This document will detail the metabolic pathways, experimental protocols, and quantitative data that underscore the importance of this compound in this field.

Dextromethorphan Metabolism: A Brief Overview

Dextromethorphan is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP2D6 through O-demethylation to its active metabolite, dextrorphan.[1][2] Dextrorphan is also pharmacologically active, exhibiting NMDA receptor antagonist properties.[3] A minor metabolic pathway involves N-demethylation by CYP3A4 to 3-methoxymorphinan.[4] Due to the genetic polymorphism of CYP2D6, the rate of dextromethorphan metabolism can vary significantly among individuals, leading to different pharmacokinetic profiles and potential for drug interactions.[5][6] This variability necessitates precise analytical methods to quantify both dextromethorphan and dextrorphan, for which this compound serves as an ideal internal standard.[7][8]

Signaling Pathway of Dextromethorphan Metabolism

Caption: Metabolic pathway of dextromethorphan.

The Gold Standard: Deuterated Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard.[9][10] Deuterated standards like this compound have nearly identical physicochemical properties to the analyte, dextrorphan.[11] This ensures they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery, effectively compensating for matrix effects and variations during sample processing.[10][12] The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method.[9]

Experimental Protocols for Quantification

The quantification of dextromethorphan and dextrorphan in biological matrices, typically plasma or urine, involves several key steps. The following is a generalized protocol based on common methodologies found in the literature.

Sample Preparation

A crucial step to remove interferences from the biological matrix.

-

Liquid-Liquid Extraction (LLE): This is a common technique for extracting dextromethorphan and dextrorphan.[13][14]

-

To a 200 µL plasma sample, add 100 µL of an internal standard working solution (containing this compound and dextromethorphan-d3) in acetonitrile (B52724).[13][15]

-

Add 20 µL of 4% (v/v) ammonium (B1175870) hydroxide (B78521) to basify the sample.[13]

-

Add 1 mL of an organic solvent (e.g., n-butyl chloride or ethyl acetate) and vortex for 1-2 minutes.[13][14]

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Solid-Phase Extraction (SPE): An alternative to LLE that can provide cleaner extracts.[16][17]

-

Condition an appropriate SPE cartridge (e.g., SOLA CX) with methanol (B129727) and then water.[16]

-

Load the pre-treated plasma sample (acidified with formic acid) onto the cartridge.

-

Wash the cartridge with an acidic solution (e.g., 0.1% formic acid in water) followed by methanol to remove interferences.

-

Elute the analytes and internal standard with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate and reconstitute as with LLE.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the analytical technique of choice for its high sensitivity and selectivity.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used for separation.[13][16]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) is commonly employed.[14]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[14]

-

Column Temperature: Maintained at around 40°C to ensure reproducible retention times.

-

-

Mass Spectrometric Conditions:

-

Ionization: Positive ion electrospray ionization (ESI+) is used.[14]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Experimental Workflow Diagram

References

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Dextrorphan - Wikipedia [en.wikipedia.org]

- 4. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1217978-17-0 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. clearsynth.com [clearsynth.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A clinical pharmacokinetic drug-drug interaction study between dextromethorphan and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. Determination of dextromethorphan and dextrorphan in urine by high-performance liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of Dextrorphan-d3 in NMDA Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The NMDA Receptor and the Role of Dextrorphan-d3

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation within the central nervous system.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic drug development.[1] The NMDA receptor is a heterotetrameric complex, and its activation requires the binding of both glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[2][3] A key characteristic of the NMDA receptor is its voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potential, which is relieved by membrane depolarization.[2][3]

Dextrorphan (B195859), the primary metabolite of the common antitussive dextromethorphan (B48470), is a well-characterized, non-competitive antagonist that binds to a site within the NMDA receptor's ion channel, often referred to as the phencyclidine (PCP) site.[4][5] This action blocks the influx of cations (Ca²⁺, Na⁺) and inhibits receptor function.

This guide focuses on this compound, a deuterated isotopologue of Dextrorphan. In pharmacology, deuteration—the replacement of hydrogen with its stable isotope deuterium—is a strategy primarily used to alter a molecule's pharmacokinetic properties by slowing its metabolism.[6][7] However, it is widely accepted that this modification has a negligible impact on the molecule's pharmacodynamics, such as its binding affinity for a receptor.[8] Therefore, this compound is an excellent tool for NMDA receptor binding studies. It is most commonly employed as an internal standard for the precise quantification of Dextrorphan in samples using gas or liquid chromatography-mass spectrometry (GC/MS or LC/MS).[9] In the context of binding assays, it can be used as a non-radioactive competitor or, if radiolabeled (e.g., with tritium), as the primary ligand, with the expectation that it will exhibit binding characteristics nearly identical to its non-deuterated counterpart.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor initiates a cascade of intracellular signaling events, predominantly triggered by the influx of Ca²⁺. This influx acts as a second messenger, activating various downstream enzymes, including calmodulin-dependent kinase II (CaMKII) and protein kinase C (PKC), and influencing transcription factors, ultimately leading to changes in synaptic strength and neuronal function.[3][10]

Caption: NMDA Receptor activation and downstream signaling cascade.

Quantitative Data: Binding Affinity of Dextrorphan

The following table summarizes the binding affinity of non-deuterated Dextrorphan for the NMDA receptor. The binding characteristics of this compound are expected to be comparable. Data is derived from competitive binding assays, typically using radiolabeled MK-801 or PCP to label the channel binding site.

| Compound | Receptor/Site | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Dextrorphan | NMDA / PCP Site | [³H]MK-801 | Rat brain neuronal membrane | 4540 | - | [5][11] |

| Dextrorphan | NMDA / PCP Site | [³H]TCP | Rat forebrain | 57 | - | [5] |

| Dextromethorphan | NMDA / PCP Site | [³H]MK-801 | Rat brain neuronal membrane | - | 5340 | [11] |

| Dextromethorphan | NMDA Channel | - | Cultured rat hippocampal neurons | - | 4000 | [12] |

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocol: Competitive NMDA Receptor Binding Assay

This section details a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the PCP binding site within the NMDA receptor ion channel. This protocol is adapted from established methodologies for NMDA receptor antagonists.[2][4][13]

4.1 Objective To determine the equilibrium inhibition constant (Kᵢ) of this compound by measuring its ability to displace a specific radioligand, such as [³H]MK-801 or [³H]TCP, from the NMDA receptor in rat cortical membranes.

4.2 Principle The assay quantifies the competition between a fixed concentration of a radioligand and varying concentrations of a non-labeled test compound (this compound) for the same binding site on the NMDA receptor. The amount of radioactivity bound to the receptors is measured, and the data is used to calculate the IC₅₀ of the test compound, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[13]

4.3 Materials and Reagents

-

Test Compound: this compound

-

Radioligand: [³H]MK-801 or [³H]TCP (at a concentration near its Kd)

-

Membrane Source: Frozen rat cortical membranes

-

Assay Buffer: 5 mM HEPES, pH 7.4

-

Wash Buffer: Ice-cold 5 mM HEPES, pH 7.4

-

Co-agonists: Glutamate and Glycine

-

Non-specific Binding Agent: Unlabeled MK-801 or PCP (e.g., 10 µM)

-

Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail.

4.4 Membrane Preparation [2]

-

Thaw frozen rat cortex on ice and homogenize in 10 volumes of ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step twice to wash the membranes.

-

Resuspend the final pellet in a small volume of buffer, determine the protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.

4.5 Assay Procedure The following procedure is based on a final assay volume of 500 µL.[4]

-

On the day of the assay, thaw the membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 0.25–0.5 µg/µL.[4]

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand, 3 µM glutamate, 3 µM glycine, and membrane suspension.[4]

-

Non-specific Binding (NSB): High concentration of unlabeled ligand (e.g., 3 µM unlabeled dextrorphan or 10 µM MK-801), radioligand, co-agonists, and membrane suspension.[4][13]

-

Displacement: Serial dilutions of this compound, radioligand, co-agonists, and membrane suspension.

-

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.[4]

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate in the dark.

-

Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

4.6 Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation:[13] Kᵢ = IC₅₀ / (1 + [L]/K_d) where:

-

[L] is the concentration of the radioligand used.

-

K_d is the equilibrium dissociation constant of the radioligand for the NMDA receptor.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive NMDA receptor binding assay.

Conclusion

This compound serves as a valuable and precise tool for researchers investigating the NMDA receptor. While its primary application is as an internal standard in mass spectrometry for pharmacokinetic studies, its near-identical binding affinity to non-deuterated Dextrorphan makes it a suitable compound for use in competitive binding assays. The detailed protocol and workflows provided in this guide offer a robust framework for scientists to accurately determine the binding affinities of novel compounds at the NMDA receptor's channel site, aiding in the discovery and development of new therapeutics for a range of neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 9. clearsynth.com [clearsynth.com]

- 10. researchgate.net [researchgate.net]

- 11. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Navigating the Metabolic Maze: An In-Depth Technical Guide to the Pharmacokinetics of Dextrorphan-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of Dextrorphan-d3, a deuterated isotopologue of the active N-methyl-D-aspartate (NMDA) receptor antagonist, dextrorphan (B195859). While this compound is predominantly utilized as an internal standard in bioanalytical assays due to its mass difference from the parent compound, its own pharmacokinetic profile is of significant interest for drug development, particularly in understanding the potential benefits of deuteration on metabolic stability and therapeutic efficacy. This document will first detail the known pharmacokinetics of dextrorphan, followed by an analysis of how the deuterium (B1214612) substitution in this compound is anticipated to influence its absorption, distribution, metabolism, and excretion (ADME).

Disclaimer: Direct pharmacokinetic studies on the administration of this compound as a therapeutic agent are not publicly available. The information presented herein is a synthesis of the extensive data available for dextrorphan and the established principles of the kinetic isotope effect due to deuteration.

Introduction to Dextrorphan and the Role of Deuteration

Dextrorphan is the primary active metabolite of the widely used cough suppressant, dextromethorphan (B48470). It exerts its pharmacological effects primarily through non-competitive antagonism of the NMDA receptor. The deuteration of pharmaceuticals, replacing hydrogen atoms with their heavier isotope deuterium, is a strategy employed to favorably alter the pharmacokinetic properties of a drug. This modification can slow the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, potentially leading to increased drug exposure, reduced formation of toxic metabolites, and an improved therapeutic window.

Pharmacokinetics of Dextrorphan

The pharmacokinetic profile of dextrorphan has been characterized in humans following both intravenous administration and as a metabolite of dextromethorphan.

Absorption

Following oral administration of dextromethorphan, dextrorphan is rapidly formed through first-pass metabolism in the liver.

Distribution

Dextrorphan exhibits a large volume of distribution, suggesting extensive tissue uptake.[1]

Metabolism

Dextrorphan is extensively metabolized in the liver, primarily through two key pathways:

-

O-demethylation: Dextromethorphan is O-demethylated by the cytochrome P450 enzyme CYP2D6 to form dextrorphan.[2][3][4] The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in dextrorphan concentrations.[5][6]

-

N-demethylation: Both dextromethorphan and dextrorphan can undergo N-demethylation, a reaction primarily catalyzed by CYP3A4.[3][4][7][8][9][10][11]

-

Glucuronidation: Dextrorphan subsequently undergoes rapid glucuronidation, mainly by UGT2B enzymes, to form dextrorphan-O-glucuronide, which is a major circulating metabolite.[7]

Excretion

The metabolites of dextrorphan, particularly the glucuronide conjugate, are primarily eliminated through the kidneys via urine.[2]

Projected Pharmacokinetics of this compound

The substitution of three hydrogen atoms with deuterium on the N-methyl group of dextrorphan to create this compound is expected to influence its metabolism, primarily the N-demethylation pathway.

The Kinetic Isotope Effect on this compound Metabolism

The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as N-demethylation by CYP3A4, are expected to proceed at a slower rate for this compound compared to dextrorphan. This may lead to:

-

Reduced Rate of N-demethylation: A decreased formation of the N-demethylated metabolite.

-

Increased Plasma Exposure: A potential increase in the overall plasma concentration (AUC) and half-life of this compound compared to dextrorphan.

-

Metabolic Shifting: A potential shift towards other metabolic pathways, such as glucuronidation, if N-demethylation is a significant route of elimination for dextrorphan.

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for dextrorphan in humans. It is important to note that these values are for the non-deuterated compound and serve as a baseline for predicting the behavior of this compound.

Table 1: Pharmacokinetic Parameters of Dextrorphan in Healthy Human Adults (Intravenous Administration)

| Parameter | Value | Reference |

| Half-life (t½) | 1.7 - 5.4 hours | [1] |

| Volume of Distribution (Vd) | 300 - 650 L | [1] |

| Clearance (CL) | 70 - 220 L/h | [1] |

Table 2: Pharmacokinetic Parameters of Dextrorphan in Healthy Human Adults (following Oral Dextromethorphan Administration)

| Parameter | Value | Reference |

| Tmax | 2.1 ± 0.7 hours | [12] |

| Cmax | 14 ± 8 µg/L | [12] |

| AUC0-t | 60 ± 37 µg·h/L | [12] |

| Half-life (t½) | 3.8 ± 1.8 hours | [12] |

Experimental Protocols

Detailed methodologies for the analysis of dextrorphan in biological matrices are crucial for accurate pharmacokinetic assessment.

Bioanalytical Method for Dextrorphan Quantification

A common and highly sensitive method for quantifying dextrorphan in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances.[13][14][15][16] this compound is added as an internal standard at the beginning of the sample preparation process to account for any variability during extraction and analysis.

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., formic acid in water).[12][13][14]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Dextrorphan and this compound are ionized, typically using electrospray ionization (ESI), and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.[12][13][14]

Visualizations of Key Pathways and Workflows

Metabolic Pathway of Dextromethorphan and Dextrorphan

Caption: Metabolic conversion of dextromethorphan to its major metabolites.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General workflow for a clinical pharmacokinetic study.

Conclusion

While this compound is an invaluable tool as an internal standard for the accurate quantification of dextrorphan, its own pharmacokinetic profile upon direct administration remains to be formally elucidated. Based on the well-established principles of the kinetic isotope effect, it is projected that this compound will exhibit a slower rate of N-demethylation compared to its non-deuterated counterpart. This could potentially lead to a longer half-life and increased systemic exposure. Further preclinical and clinical studies are warranted to definitively characterize the pharmacokinetics of this compound and to explore its potential as a therapeutic agent with an optimized metabolic profile. Such investigations will be crucial for researchers and drug development professionals seeking to leverage the benefits of deuteration in the development of novel NMDA receptor modulators.

References

- 1. ahajournals.org [ahajournals.org]

- 2. droracle.ai [droracle.ai]

- 3. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. [Determination of dextrorphan in human plasma and pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Dextrorphan-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dextrorphan-d3, a deuterated analog of Dextrorphan. The following sections detail the material's hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting. This document is intended for professionals in research, scientific, and drug development fields.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] Depending on the solvent it is supplied in, the hazards can be significantly greater. For instance, when dissolved in methanol, it is considered highly flammable and toxic if swallowed, in contact with skin, or inhaled, and it can cause damage to the central nervous system and visual organs.[3]

GHS Hazard Statements:

-

H225 (if in methanol): Highly flammable liquid and vapor[3]

-

H301 + H311 + H331 (if in methanol): Toxic if swallowed, in contact with skin or if inhaled[3]

-

H370 (if in methanol): Causes damage to organs (central nervous system, visual organs)[3]

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[1][2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. It is important to note that many specific physical properties have not been determined.[1]

| Property | Data |

| Molecular Formula | C₁₇H₂₀D₃NO |

| Molecular Weight | 260.39 g/mol [2][4] |

| Appearance | Crystalline powder[5] (as Dextromethorphan Hydrobromide) or liquid (if in solution) |

| Melting/Boiling Point | Undetermined[1] |

| Solubility | Not determined in water[1] |

| Storage Temperature | -20°C[6] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[3]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

If working with this compound in a flammable solvent like methanol, keep it away from ignition sources and use precautionary measures against static discharge.[1][3]

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place.[5]

-

The recommended storage temperature is -20°C.[6]

-

Protect from light.[5]

-

Store away from incompatible materials such as oxidizing agents and alkalis.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Equipment | Specification |

| Eye/Face Protection | Use safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves (the specific material should be resistant to the substance and solvent) and a lab coat. |

| Respiratory Protection | Not typically required for small quantities if handled in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |

Emergency Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solid spills, carefully pick up the material to avoid creating dust.

-

For liquid spills (if in a solvent), absorb with an inert material (e.g., sand, diatomite).[3]

-

Place the waste in a sealed container for disposal.

-

Clean the spill area thoroughly.

-

Do not allow the substance to enter drains or waterways.[3]

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Call a poison control center or doctor immediately.[1]

-

If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling this compound in a research setting.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Mechanism of Action and Signaling Pathway

Dextrorphan, the non-deuterated parent compound of this compound, is an active metabolite of the cough suppressant dextromethorphan.[6] Its primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. This interaction is believed to be responsible for its neuroactive effects.

The following diagram illustrates the simplified signaling pathway involving Dextrorphan's interaction with the NMDA receptor.

Caption: this compound acts as an antagonist at the NMDA receptor, preventing ion channel opening.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users consult the most recent Safety Data Sheet provided by the supplier before use and adhere to all institutional safety protocols.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | C17H23NO | CID 12116690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. spectrumrx.com [spectrumrx.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Dextromethorphan-d3 | CAS No: 524713-56-2 [aquigenbio.com]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Dextrorphan-d3 in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dextrorphan-d3 in plasma samples. Dextrorphan (B195859) is the primary active metabolite of the widely used cough suppressant, dextromethorphan. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in bioanalytical studies.

Introduction

Dextromethorphan is metabolized in the liver to its active metabolite, dextrorphan.[1] Monitoring the levels of dextrorphan in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of dextrorphan in plasma, utilizing this compound as an internal standard to correct for matrix effects and variability in sample processing. The method is suitable for high-throughput analysis in a drug development setting.

Experimental Protocols

Materials and Reagents

-

Dextrorphan and this compound certified reference materials

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with appropriate anticoagulant)

-

Solid Phase Extraction (SPE) cartridges or 96-well plates

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction technique is employed for efficient sample clean-up and concentration of the analyte and internal standard from the plasma matrix.

-

Spiking: To 100 µL of plasma sample, add the internal standard (this compound) to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of Dextrorphan.

-

Pre-treatment: Add 200 µL of 0.1% formic acid in water to the plasma sample. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes |

Mass Spectrometry (MS/MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Dextrorphan | 258.2 | 157.1 | 35 |

| This compound | 261.0 | 157.0 | 35 |

Method Validation

The developed method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL for dextrorphan in plasma. The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Low QC | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium QC | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High QC | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Recovery and Matrix Effect

The extraction recovery of dextrorphan from plasma was consistent and reproducible across the different QC levels. The matrix effect was evaluated and found to be minimal, with the use of the deuterated internal standard effectively compensating for any ion suppression or enhancement.

Diagrams

Caption: Experimental workflow for this compound analysis in plasma.

Caption: Logical relationship of bioanalytical method validation experiments.

References

Protocol for the Quantification of Dextrorphan in Human Urine using Dextrorphan-d3 as an Internal Standard

Application Note

This document provides a detailed protocol for the quantitative analysis of dextrorphan (B195859), the primary metabolite of the widely used cough suppressant dextromethorphan (B48470), in human urine samples. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Dextrorphan-d3. The protocol is intended for researchers, scientists, and professionals in the field of drug development and clinical toxicology.

The methodology encompasses sample preparation, including enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Analysis is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. This application note also provides tables summarizing key quantitative data and a visual representation of the experimental workflow.

Introduction

Dextromethorphan is a common component in over-the-counter cough and cold medications. Monitoring its metabolite, dextrorphan, in urine is crucial for pharmacokinetic studies, drug metabolism research, and in the context of clinical toxicology to assess potential abuse.[1][2][3] Dextrorphan is primarily excreted in urine as a glucuronide conjugate.[4][5][6] Therefore, a hydrolysis step is essential to cleave the glucuronide moiety and accurately quantify the total dextrorphan concentration.[4][7][8] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical results.[9]

Experimental Protocols

Materials and Reagents

-

Dextrorphan and this compound standards

-

Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 4.0)[10]

-

Formic acid

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., Strata®-X-C)[10]

-

Human urine samples

Sample Preparation

-

Enzymatic Hydrolysis:

-

To 200 µL of urine sample, add 200 µL of 100 mM ammonium acetate buffer (pH 4.0).[10]

-

Add 20 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 20 µL of β-glucuronidase solution (>100,000 units/mL).[10]

-

Vortex the mixture for 10 seconds.

-

Incubate at 55°C for 1 hour to ensure complete hydrolysis of dextrorphan glucuronide.[10]

-

After incubation, centrifuge the sample at 13,000 rcf for 10 minutes.[10]

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.[10]

-

Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[10]

-

Washing: Wash the cartridge with 1.0 mL of 1.0% formic acid in water, followed by 1.0 mL of 1.0% formic acid in methanol.[10]

-

Drying: Dry the cartridge under high vacuum for 3-4 minutes.[10]

-

Elution: Elute the analytes with 2 x 0.5 mL of 5% ammonium hydroxide (B78521) in a 50:50 methanol/acetonitrile mixture.[10]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.[10]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 column (e.g., Alltima C18, 5 µm, 250 x 4.6 mm) is suitable for separation.[12]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and 0.1% formic acid in water is commonly used.

-

Flow Rate: A typical flow rate is between 0.8 to 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for dextrorphan and this compound.

-

Dextrorphan: m/z 258.2 → 157.1

-

This compound: m/z 261.2 → 160.1

-

-

Instrument parameters such as declustering potential, collision energy, and entrance potential should be optimized for maximum sensitivity.

-

Data Presentation

The following tables summarize the quantitative performance of a typical analytical method for dextrorphan in urine.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Dextrorphan | 5 - 500 | ≥ 0.998 | 1/x |

Data synthesized from representative methods.[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Dextrorphan | 1.0 | 5.0 |